4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
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Overview
Description
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. The key steps include:
Formation of the Piperazine Intermediate: This involves the reaction of 3-fluorobenzenesulfonyl chloride with piperazine under basic conditions to form 4-(3-fluorophenylsulfonyl)piperazine.
Formation of the Pyrimidine Intermediate: This involves the alkylation of 2-methyl-4,6-dihydroxypyrimidine with isopropyl bromide to form 2-methyl-4,6-diisopropoxypyrimidine.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidine intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine: Similar structure but lacks the fluorine atom.
4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine: Similar structure but contains a chlorine atom instead of fluorine.
4-(4-((3-Methylphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine: Similar structure but contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine can significantly influence its chemical properties, such as its reactivity and binding affinity to biological targets. This makes it unique compared to its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-13(2)26-18-12-17(20-14(3)21-18)22-7-9-23(10-8-22)27(24,25)16-6-4-5-15(19)11-16/h4-6,11-13H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAGXSMNCCKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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